molecular formula C17H18N2O3S B2996919 3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320378-05-8

3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one

Cat. No.: B2996919
CAS No.: 2320378-05-8
M. Wt: 330.4
InChI Key: QLCKHLWRJKLEJN-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-b]pyridine core fused with a propan-1-one moiety and a 4-(methylsulfonyl)phenyl substituent. The pyrrolopyridine scaffold is a bicyclic heterocycle known for its role in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets like kinases or enzymes . The methylsulfonyl group enhances solubility and metabolic stability, while the ketone linker provides conformational flexibility for target binding.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23(21,22)15-7-4-13(5-8-15)6-9-17(20)19-11-14-3-2-10-18-16(14)12-19/h2-5,7-8,10H,6,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCKHLWRJKLEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one typically involves several key steps:

  • Synthesis of the pyrrolo[3,4-b]pyridine core.

  • Introduction of the 4-(methylsulfonyl)phenyl group.

  • Propan-1-one moiety attachment.

Industrial Production Methods: While detailed industrial production methods are proprietary, the process generally follows scalable organic synthesis techniques with stringent control over reaction parameters to ensure purity and yield. Optimization of catalytic conditions, solvent choices, and temperature control are critical in the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidative processes, potentially forming sulfone or sulfoxide derivatives.

  • Reduction: : Reduction might target the carbonyl group, leading to alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions may involve the pyrrolo[3,4-b]pyridine ring or the phenyl group.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Hydrogenation over palladium on carbon (Pd/C) or use of reducing agents like sodium borohydride (NaBH4).

  • Substitution: : Reagents such as alkyl halides for nucleophilic substitution under mild conditions.

Major Products: The products depend on the specific reactions and conditions, ranging from sulfonyl derivatives, reduced alcohol forms, to various substituted pyrrolo[3,4-b]pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of complex organic molecules.

Biology: It may serve as a molecular probe in biological assays to study protein-ligand interactions due to its structural uniqueness.

Medicine: Potential therapeutic applications include acting as a scaffold for designing inhibitors against specific enzymes or receptors.

Industry: Used in the development of advanced materials with particular electronic or photonic properties.

Mechanism of Action

Mechanism: While the exact mechanism can vary based on its application, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent modification.

Molecular Targets and Pathways: Targets could include enzymes, receptors, or other proteins, influencing pathways related to cell signaling, metabolism, or other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents/Modifications Synthesis Method (Reference) Potential Applications
3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one (Target) Pyrrolo[3,4-b]pyridine 4-(Methylsulfonyl)phenyl, propan-1-one linker Likely involves xylene reflux or DMF-mediated alkylation (inferred from ) Kinase inhibition, anticancer
4-aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole Pyrrole Aroyl, pyrazole-sulfonyl Xylene reflux with chloranil Not specified
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridine Chlorophenyl, acetamide DMF/K₂CO₃-mediated alkylation Anticancer, enzyme inhibition
1-(4-(Cyclohexylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Imidazo-pyrrolo-pyrazine Dual sulfonyl groups, cyclohexyl Multi-step synthesis in dioxane/EtOH Kinase/protease inhibition
4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidine Methylsulfonylphenyl, hydroxyl Patent-derived synthesis CNS-targeted therapies

Critical Comparative Analysis

Core Heterocycle Differences: The target’s pyrrolo[3,4-b]pyridine core differs from pyrazolo[3,4-b]pyridine () by replacing a pyrazole ring with a pyrrole, altering electron density and hydrogen-bonding capacity. This may impact kinase-binding affinity compared to pyrazolo-pyridines, which are known for selective kinase inhibition .

Substituent Effects: The methylsulfonyl group in the target and –6 compounds improves solubility and stability compared to halogenated or aryl groups (e.g., ’s chlorophenyl). However, bulky substituents like cyclohexylsulfonyl () may reduce membrane permeability .

Synthetic Accessibility :

  • The target’s synthesis likely parallels ’s xylene reflux method for pyrrole derivatives or ’s DMF-mediated alkylation. However, multi-step procedures (e.g., ’s imidazo-pyrrolo-pyrazine) result in lower yields and higher costs .

Pharmacological Potential: Piperidine derivatives () are often CNS-active due to blood-brain barrier penetration, whereas pyrrolo/pyrazolo-pyridines (Target, ) are more suited for peripheral targets like kinases or inflammatory enzymes .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The methylsulfonyl group’s position (para in the target vs. meta in ) significantly impacts target selectivity. Para-substitution may favor interactions with hydrophobic kinase pockets .
  • Thermodynamic Stability : Pyrrolo[3,4-b]pyridine cores (target) exhibit higher thermal stability than pyrrole derivatives (), as inferred from crystallographic data tools like OLEX2 .
  • Biological Performance: While direct data is lacking, pyrazolo-pyridine analogs () show IC₅₀ values in the nanomolar range against kinases like CDK2, suggesting the target compound warrants similar evaluation .

Biological Activity

The compound 3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 334.40 g/mol. The compound features a pyrrolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of a methylsulfonyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL, indicating significant potential as an antimicrobial agent .
  • Inhibition of Kinases : Research indicates that the compound may act as an inhibitor of specific kinases involved in cancer progression, particularly SGK-1 kinase. This inhibition could disrupt signaling pathways that promote tumor growth and survival .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Studies have indicated that treatment with this compound leads to G2/M phase arrest in cancer cells, preventing further cell division and promoting apoptosis.
  • Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in malignant cells. This effect is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment with this compound, contributing to oxidative stress that can induce cell death in cancerous cells .

Data Tables

Biological ActivityCell Line/TargetIC50/MIC ValuesReference
AnticancerMCF-712 µM
AnticancerA54915 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli20 µg/mL
Kinase InhibitionSGK-1IC50 not specified

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study conducted on mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no notable adverse effects observed.
  • Case Study 2 : In vitro studies on human macrophages indicated that the compound modulates immune responses by enhancing phagocytic activity and cytokine production, suggesting potential applications in immunotherapy.

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